molecular formula C17H13ClN2O2S B6066841 2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one

2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one

Cat. No.: B6066841
M. Wt: 344.8 g/mol
InChI Key: XFQCNCVVSPYSJC-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a hydroxy group attached to a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzylthiol and 6-hydroxy-3-phenylpyrimidin-4-one.

    Formation of Intermediate: The 4-chlorobenzylthiol is reacted with a suitable base to form the corresponding thiolate anion.

    Nucleophilic Substitution: The thiolate anion is then reacted with 6-hydroxy-3-phenylpyrimidin-4-one under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-methylpyrimidin-4-one
  • 2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-ethylpyrimidin-4-one
  • 2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-propylpyrimidin-4-one

Uniqueness

2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-8-6-12(7-9-13)11-23-17-19-15(21)10-16(22)20(17)14-4-2-1-3-5-14/h1-10,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQCNCVVSPYSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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